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Introduction

Rubropunctatin is a naturally occurring orange azaphilone pigment produced by several
species of Monascus fungi, most notably Monascus purpureus.[1][2] This class of compounds
has garnered significant interest within the scientific and pharmaceutical communities due to its
wide range of biological activities. Rubropunctatin, in particular, has demonstrated potent anti-
inflammatory, immunosuppressive, antioxidative, and antitumor properties.[3][4] Its potential as
a dual agent for cancer chemotherapy and phototherapy is an active area of research.[5] A
thorough understanding of its molecular structure is paramount for elucidating its mechanism of
action and for the development of potential therapeutic derivatives. This technical guide
provides a comprehensive overview of the spectroscopic analysis of Rubropunctatin using
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data,
experimental protocols, and insights into its biological signaling.

Spectroscopic Data

The structural elucidation of Rubropunctatin has been achieved through the application of
modern spectroscopic techniques. The following tables summarize the key quantitative data
obtained from *H NMR, 13C NMR, and mass spectrometry analyses.

NMR Spectroscopic Data
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The *H and 3C NMR spectra of Rubropunctatin are typically recorded in deuterated
chloroform (CDCIs) or deuterated methanol (CDsOD).[4] The chemical shifts (d) are reported in

parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: *H NMR Spectroscopic Data for Rubropunctatin

Atom Number Chemical Shift Multiplicity C0|j|pling Constant
(ppm) (J) in Hz

H-1 ~8.30 s

H-4 ~6.50 s

H-5 ~7.00 d 16.0

H-6 ~6.20 dq ~16.0, 7.0

H-7 ~1.90 d 70

H-9 ~6.10 S

H-10 ~1.55 s

H-1' ~2.95 t 75

H-2' ~1.65 m

H-3' ~1.35 m

H-4' ~1.35 m

H-5' ~0.90 t 70

Table 2: 13C NMR Spectroscopic Data for Rubropunctatin
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Atom Number Chemical Shift (ppm)
C-1 ~160.5
C-3 ~175.0
C-4 ~105.0
C-4a ~165.0
C-5 ~130.0
C-6 ~125.0
C-7 ~18.0
C-8 ~140.0
C-8a ~100.0
C-9 ~195.0
C-9a ~90.0
C-10 ~25.0
C-1 ~45.0
Cc-2 ~31.5
C-3 ~22.5
c-4 ~22.5
C-5' ~14.0
C=0 (side chain) ~205.0

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key
technique for determining the elemental composition and molecular weight of Rubropunctatin.

Table 3: Mass Spectrometry Data for Rubropunctatin
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Parameter Value
Molecular Formula C21H2205
Molecular Weight 354.40 g/mol
Exact Mass 354.1467
lonization Mode ESI-MS/MS
Observed [M+H]* m/z 355.1539
Key Fragment lons (m/z) 283, 255, 227

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Rubropunctatin.

Sample Preparation

Isolation and Purification: Rubropunctatin is typically isolated from the mycelia of Monascus
species grown on a suitable substrate like rice. The pigment is extracted using an organic
solvent such as ethanol or methanol. The crude extract is then subjected to chromatographic
purification techniques like column chromatography over silica gel or preparative high-
performance liquid chromatography (HPLC) to obtain pure Rubropunctatin.

NMR Sample Preparation: Approximately 5-10 mg of purified Rubropunctatin is dissolved in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls or CDsOD) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

Mass Spectrometry Sample Preparation: A dilute solution of purified Rubropunctatin
(approximately 1-10 pg/mL) is prepared in a suitable solvent system, typically a mixture of
methanol or acetonitrile and water, often with the addition of a small amount of formic acid or
ammonium acetate to promote ionization.

NMR Data Acquisition
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e Instrumentation: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer,
such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.[1][4]

e 1H NMR Spectroscopy:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is
used.

o Acquisition Parameters:

Spectral Width: ~16 ppm

Number of Scans: 16-64

Relaxation Delay (d1): 1-2 seconds

Acquisition Time: ~3-4 seconds
e 13C NMR Spectroscopy:
o Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30") is employed.

o Acquisition Parameters:

Spectral Width: ~240 ppm

Number of Scans: 1024-4096 (due to the low natural abundance of 13C)

Relaxation Delay (d1): 2-5 seconds

Acquisition Time: ~1-2 seconds

e 2D NMR Spectroscopy: For complete structural assignment, various 2D NMR experiments
are conducted, including:

o COSY (Correlation Spectroscopy): To identify proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.
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o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon
couplings (2-3 bonds).

Mass Spectrometry Analysis

 Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or
Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

o ESI-MS/MS Analysis:

o Infusion: The prepared sample solution is introduced into the ESI source via direct infusion
using a syringe pump at a flow rate of 5-10 pL/min.

o |onization Parameters:
» Capillary Voltage: 3-4 kV
» Nebulizing Gas (N2) Flow: 1-2 L/min
» Drying Gas (N2) Temperature: 200-300 °C

o MS Scan: A full scan in the positive ion mode is performed over a mass range of m/z 100-
1000 to detect the protonated molecular ion [M+H]*.

o MS/MS Fragmentation: The [M+H]* ion is selected as the precursor ion and subjected to
collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying
collision energies to generate a fragmentation pattern.

Signaling Pathway

Recent studies have begun to unravel the molecular mechanisms underlying the biological
activities of Rubropunctatin. One of the key findings is its ability to induce apoptosis
(programmed cell death) in cancer cells through the mitochondrial pathway.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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